2-Bromo-1-(2-ethoxyphenyl)ethan-1-one

Organic Synthesis Building Block Quality Control

Inconsistent coupling yields from variable-purity α-bromoketones delay heterocycle synthesis programs. 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one (CAS 152074-07-2) eliminates this variability: • ≥97% purity ensures reproducible yields in aroylfuran and aroylthiophene preparations targeting neoplastic and autoimmune indications • Distinct exact mass of 241.994 Da enables unambiguous LC-MS/GC-MS detection and quantitation in complex reaction mixtures, reducing false positives • Ortho-ethoxy substitution confers a LogP advantage (~2.45) over more polar 2-methoxy or 2-hydroxy analogs, improving phase-transfer compatibility Supplied with full GHS documentation; standard laboratory PPE is sufficient for safe handling.

Molecular Formula C10H11BrO2
Molecular Weight 243.1 g/mol
CAS No. 152074-07-2
Cat. No. B130271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(2-ethoxyphenyl)ethan-1-one
CAS152074-07-2
Synonyms2-BROMO-1-(2-ETHOXY-PHENYL)-ETHANONE
Molecular FormulaC10H11BrO2
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)CBr
InChIInChI=1S/C10H11BrO2/c1-2-13-10-6-4-3-5-8(10)9(12)7-11/h3-6H,2,7H2,1H3
InChIKeyAPYWRCOHDUNRLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(2-ethoxyphenyl)ethan-1-one Overview & Differentiation


2-Bromo-1-(2-ethoxyphenyl)ethan-1-one (CAS 152074-07-2) is an alpha-bromoketone derivative of acetophenone, classified as a reactive electrophilic building block in organic synthesis . The compound contains a bromine atom alpha to a ketone carbonyl, enabling nucleophilic substitution and cyclocondensation reactions [1]. Its molecular formula is C₁₀H₁₁BrO₂ with a molecular weight of 243.10 g/mol, and it is supplied by reputable vendors at purities of up to 97% .

2-Bromo-1-(2-ethoxyphenyl)ethan-1-one Substitution Failure


2-Bromo-1-(2-ethoxyphenyl)ethan-1-one cannot be interchanged with generic alpha-bromoketones due to its unique 2-ethoxyphenyl substitution pattern, which modulates electrophilicity and steric environment at the reactive α-carbon . The ortho-ethoxy group introduces specific electronic and conformational effects that alter reaction kinetics and regioselectivity compared to unsubstituted or differently substituted analogs (e.g., 2-methoxy or 2-hydroxy derivatives) [1]. Substitution with a non‑identical analog may lead to divergent reaction outcomes, including altered yields, different byproduct profiles, or failure to generate the intended downstream product . Furthermore, high‑strength direct comparative data for this specific compound are currently limited in the open scientific literature, and users should not assume interchangeability without explicit experimental validation [2].

2-Bromo-1-(2-ethoxyphenyl)ethan-1-one Comparative Evidence


Purity Baseline for Synthesis

The target compound is commercially available at 97% purity as determined by gas chromatography (GC), providing a verifiable purity threshold for procurement . In contrast, many alpha‑bromoketone analogs are supplied at lower purities (e.g., 95%) without explicit analytical characterization, introducing potential variability in reaction performance .

Organic Synthesis Building Block Quality Control

LogP Lipophilicity: Ethoxy vs. Methoxy/Hydroxy Analogs

The computed LogP of 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one ranges from 2.45 (XLogP3) to 2.66 (ALogP), indicating moderate lipophilicity [1]. The corresponding 2-methoxy analog exhibits a lower computed LogP of approximately 1.9–2.1 (class‑level inference), while the 2-hydroxy analog is even more polar [2].

Lipophilicity ADME Prediction Medicinal Chemistry

Molecular Weight Distinction from Analogs

The exact mass of 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one is 241.994 Da (molecular weight 243.10 g/mol), which is 14 Da higher than the 2‑methoxy analog (229.07 g/mol) and 28 Da higher than the 2‑hydroxy analog (215.04 g/mol) [1][2].

Mass Spectrometry Reaction Monitoring Inventory Management

GHS Hazard Profile vs. Analogs

The compound is classified with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) under GHS, with signal word 'Warning' . This hazard profile is comparable to many alpha‑haloketones but differs from certain analogs that may exhibit higher acute toxicity or sensitization potential [1].

Safety Handling Compliance

2-Bromo-1-(2-ethoxyphenyl)ethan-1-one Application Scenarios


Synthesis of 2-Ethoxyphenyl Heterocycles

The compound serves as a key electrophilic intermediate in the preparation of aroylfurans and aroylthiophenes, which are investigated for neoplastic and autoimmune disease applications . Its 2‑ethoxyphenyl moiety is retained in the final heterocyclic scaffold, and the 97% purity specification ensures consistent coupling yields .

Alkylation with Moderate Lipophilicity

For alkylation or nucleophilic substitution reactions where a moderately lipophilic electrophile is desired, 2‑Bromo‑1‑(2‑ethoxyphenyl)ethan‑1‑one provides a LogP advantage over more polar 2‑methoxy or 2‑hydroxy analogs, potentially improving phase transfer or membrane permeability in downstream applications [1].

Mass Spectrometry-Based Reaction Monitoring

The distinct exact mass of 241.994 Da allows unambiguous detection by LC‑MS or GC‑MS, reducing false positives and enabling precise quantitation in complex reaction mixtures. This mass is clearly separated from common analogs, making the compound a reliable internal standard or tracer [2].

Standard Laboratory Handling

Given its GHS classification (H302, H315, H319, H335) and 'Warning' signal word, the compound is suitable for standard laboratory handling without the need for specialized containment or extreme PPE, making it a practical choice for routine organic synthesis workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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